molecular formula C23H24BrN3O B11319382 2-bromo-N-[4-(diethylamino)benzyl]-N-(pyridin-2-yl)benzamide

2-bromo-N-[4-(diethylamino)benzyl]-N-(pyridin-2-yl)benzamide

Cat. No.: B11319382
M. Wt: 438.4 g/mol
InChI Key: FPEYDGZPEDEIFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-BROMO-N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)BENZAMIDE is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromo group, a diethylamino group, and a pyridinyl group attached to a benzamide core

Properties

Molecular Formula

C23H24BrN3O

Molecular Weight

438.4 g/mol

IUPAC Name

2-bromo-N-[[4-(diethylamino)phenyl]methyl]-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C23H24BrN3O/c1-3-26(4-2)19-14-12-18(13-15-19)17-27(22-11-7-8-16-25-22)23(28)20-9-5-6-10-21(20)24/h5-16H,3-4,17H2,1-2H3

InChI Key

FPEYDGZPEDEIFB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CC=C3Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multi-step organic reactions. One common method involves the bromination of a suitable benzamide precursor, followed by the introduction of the diethylamino and pyridinyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency. The choice of raw materials, reaction intermediates, and purification techniques also plays a crucial role in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

2-BROMO-N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)BENZAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where the bromo group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzamides with different functional groups.

Scientific Research Applications

2-BROMO-N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-BROMO-N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-BROMO-N-METHYL-BENZAMIDE: Similar in structure but lacks the diethylamino and pyridinyl groups.

    2-BROMO-N,N-DIMETHYL-BENZAMIDE: Contains a dimethylamino group instead of a diethylamino group.

    2-BROMO-N-(PYRIDIN-2-YL)BENZAMIDE: Similar but without the diethylamino group.

Uniqueness

2-BROMO-N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to the combination of its bromo, diethylamino, and pyridinyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.